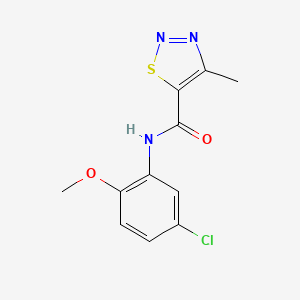

N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide, also known as CMTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMTC belongs to the class of thiadiazole derivatives, which have been found to possess various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Aplicaciones Científicas De Investigación

Crystal Engineering and Supramolecular Chemistry

The crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid have been studied using X-ray diffraction analysis . These structures reveal classical hydrogen bonding, CH–O, CH3–O, and π···π interactions, leading to higher-dimensional networks. Such insights are crucial for understanding crystal packing and designing new crystals with specific properties.

Insulin-like Growth Factor Receptor (IGF1R) Inhibition

N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide: has been investigated as an inhibitor of the insulin-like growth factor receptor (IGF1R). It suppresses IGF-stimulated IGF-IR autophosphorylation, making it relevant for cancer research. For instance, it inhibits the growth of MCF-7 breast cancer cells both in vitro and in vivo .

Alkaline Phosphatase Inhibition

Although not directly studied for this compound, the broader class of thiadiazole derivatives has shown potential as inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). TNAP plays a role in bone mineralization and has implications in various diseases, including osteoporosis and vascular calcification. Further research could explore the inhibitory effects of this compound on TNAP activity .

Antiproliferative Activity

In a series of synthetic products, N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide demonstrated antiproliferative activity. Specifically, compounds from the thiosemicarbazide and 1,2,4-triazole series exhibited cation radical scavenging activity against ABTS+. These findings suggest potential applications in cancer therapy and antioxidant research .

Boronic Acid Derivatives

While not directly related to the compound itself, boronic acid derivatives (such as 5-chloro-2-methoxybenzeneboronic acid) have diverse applications in organic synthesis, catalysis, and drug discovery. Researchers might explore the incorporation of this compound into boronic acid-based systems .

Propiedades

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2S/c1-6-10(18-15-14-6)11(16)13-8-5-7(12)3-4-9(8)17-2/h3-5H,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQCNEPDFONAIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

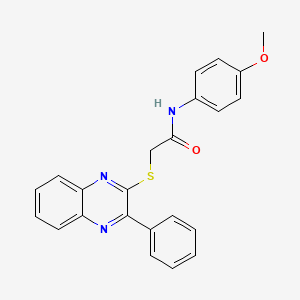

CC1=C(SN=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2541644.png)

![2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]acetamide](/img/structure/B2541646.png)

![(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2541650.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2541653.png)

![4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine](/img/structure/B2541655.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2541659.png)

![4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid](/img/structure/B2541661.png)

![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2541664.png)